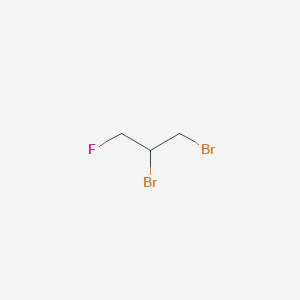

1,2-Dibromo-3-fluoropropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br2F/c4-1-3(5)2-6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOIAAKWSKTDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378814 | |

| Record name | 1,2-Dibromo-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-00-9 | |

| Record name | 1,2-Dibromo-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dibromo-3-fluoropropane: Synthesis, Reactivity, and Potential Applications

This guide provides a comprehensive technical overview of 1,2-dibromo-3-fluoropropane, a halogenated aliphatic compound with potential as a versatile building block in organic synthesis. While specific applications in drug development are not extensively documented in peer-reviewed literature, its structure suggests significant utility for introducing fluorine, a key element in modern medicinal chemistry, into molecular scaffolds. This document will delve into its chemical identity, logical synthetic routes, predicted reactivity, and potential applications, grounded in established principles of organic chemistry.

Chemical Identity and Physicochemical Properties

1,2-Dibromo-3-fluoropropane is a propane molecule substituted with two bromine atoms on adjacent carbons (C1 and C2) and a fluorine atom on the third carbon (C3).

A summary of its key computed and experimental physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 219.89 g/mol | [1][2] |

| Density | 2.089 g/cm³ | ChemicalBook[3] |

| Boiling Point | 163.5°C | ChemicalBook[3] |

| Refractive Index | 1.5092 | ChemicalBook[3] |

| LogP (calculated) | 2.2 | PubChem[1] |

Synthesis of 1,2-Dibromo-3-fluoropropane

The most direct and logical synthetic route to 1,2-dibromo-3-fluoropropane is the electrophilic addition of molecular bromine (Br₂) to 3-fluoropropene (allyl fluoride). This reaction is analogous to the well-established bromination of other alkenes.[4][5][6]

Reaction Mechanism: Electrophilic Addition

The mechanism proceeds via a cyclic bromonium ion intermediate, which ensures anti-addition of the two bromine atoms across the double bond.[4][7]

-

Polarization and Electrophilic Attack: As a nonpolar bromine molecule approaches the electron-rich π-bond of 3-fluoropropene, the π-cloud induces a dipole in the Br-Br bond. The alkene's π-electrons then attack the proximal (partially positive) bromine atom, displacing a bromide ion (Br⁻).[4][5]

-

Formation of a Bromonium Ion: A three-membered ring, the bromonium ion, is formed. The positive charge is delocalized over the bromine atom and the two carbon atoms of the former double bond.[4]

-

Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge. This Sₙ2-like ring-opening is stereospecific, resulting in the anti-addition of the two bromine atoms.[4][7]

The presence of the electron-withdrawing fluorine atom on the allylic carbon is expected to have a minimal directing effect on the regioselectivity of the bromide attack on the bromonium ion, as the positive charge is primarily shared between the two carbons of the former double bond.

Caption: Potential products of dehydrobromination.

Precursor to Fluorinated Cyclopropanes

Vicinal dihalides are valuable precursors for the synthesis of cyclopropanes. While not specifically documented for 1,2-dibromo-3-fluoropropane, related compounds undergo intramolecular cyclization in the presence of a strong base and a suitable nucleophile (e.g., a malonic ester). This suggests that 1,2-dibromo-3-fluoropropane could be a key starting material for synthesizing fluoromethyl-substituted cyclopropanes. These fluorinated cyclopropanes are highly sought-after motifs in medicinal chemistry due to their ability to confer unique conformational constraints and beneficial pharmacokinetic properties to drug candidates. [8][9][10][11][12]

Potential Applications in Drug Development

The incorporation of fluorine into drug molecules is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. [8][9][10][11][12]1,2-Dibromo-3-fluoropropane, as a trifunctional building block, offers several potential avenues for the synthesis of novel pharmaceutical intermediates.

-

Introduction of a Fluoromethyl Group: The -CH₂F moiety is a bioisostere for a hydroxyl or a methyl group, but with altered electronic properties and metabolic stability. 1,2-Dibromo-3-fluoropropane can serve as a synthon for this group.

-

Scaffold for Further Elaboration: The two bromine atoms provide reactive handles for sequential functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions, allowing for the construction of complex molecular architectures around the fluorinated core.

Safety and Handling

Disclaimer: This information is based on the general properties of polyhalogenated alkanes and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS before handling this chemical.

-

Toxicity: While specific toxicological data for 1,2-dibromo-3-fluoropropane is limited, related compounds such as 1,2-dibromo-3-chloropropane (DBCP) are known to be toxic and carcinogenic. [13]It should be handled with extreme caution as a potential irritant and toxic substance.

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

1,2-Dibromo-3-fluoropropane is a halogenated propane with significant, albeit largely unexplored, potential as a synthetic building block. Its most logical synthesis involves the electrophilic addition of bromine to 3-fluoropropene. The differential reactivity of its carbon-bromine and carbon-fluorine bonds makes it an attractive substrate for a variety of transformations, including elimination and substitution reactions, and potentially as a precursor to valuable fluorinated cyclopropanes. While its direct application in drug development has yet to be widely reported, its structure aligns with the current demand for novel fluorinated motifs in medicinal chemistry. Further research into the reactivity and applications of this compound is warranted to fully realize its synthetic potential.

References

-

Zhang, Y., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. Available from: [Link]

-

Zhang, Y., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie, 136(33), e202406779. Available from: [Link]

-

Schimler, S. D., et al. (2017). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 53(75), 10426-10429. Available from: [Link]

-

Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 55(75), 11285-11288. Available from: [Link]

-

Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 55(75), 11285-11288. Available from: [Link]

-

Wang, H., et al. (2015). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 16(12), 28691–28704. Available from: [Link]

-

Unknown. (n.d.). Experiment 10 DEHYDROBROMINATION. Department of Chemistry, University of Missouri-St. Louis. Available from: [Link]

-

Chemsrc. (2025). 1,2-Dibromo-3,3,3-trifluoropropane | CAS#:431-21-0. Available from: [Link]

-

PubChem. (n.d.). 1,2-Dibromo-2-chloro-3-fluoropropane. National Center for Biotechnology Information. Available from: [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Available from: [Link]

-

Ataman Kimya. (n.d.). 3-BROMOPROPENE. Available from: [Link]

-

Neuman, R. C. (2004). Organic Chemistry. Chapter 11: Free Radical Substitution and Addition Reactions. Available from: [Link]

-

Unknown. (2025). Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes. ResearchGate. Available from: [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Available from: [Link]

-

PubChem. (n.d.). 1,2-Dibromo-3-fluoropropane. National Center for Biotechnology Information. Available from: [Link]

-

Unknown. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens). Doc Brown's Chemistry. Available from: [Link]

-

The Chemistry Student. (2022, October 28). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry) [Video]. YouTube. Available from: [Link]

-

European Patent Office. (2004). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE (EP 1119534 B1). Available from: [Link]

-

Science Videos. (2021, January 2). Stereochemistry of bromine addition [Video]. YouTube. Available from: [Link]

-

Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry [Video]. YouTube. Available from: [Link]

-

Clark, J. (n.d.). electrophilic addition - unsymmetrical alkenes and bromine. Chemguide. Available from: [Link]

-

LibreTexts Chemistry. (2015, July 5). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Available from: [Link]

-

Clark, J. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Chemguide. Available from: [Link]

-

Chemistry Stack Exchange. (2016, April 18). 1,2-dibromopropane reaction with OH and NaNH2. Available from: [Link]

-

PubChem. (n.d.). 1,2-Dibromo-3,3,3-trifluoropropene. National Center for Biotechnology Information. Available from: [Link]

-

Dr. K. (2021, December 15). E2 Elimination- Example Dehydrobromination of 1-bromo-1,2-diphenylpropane [Video]. YouTube. Available from: [Link]

-

Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. Available from: [Link]

-

Proprep. (n.d.). Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions. Available from: [Link]

-

MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. Available from: [Link]

Sources

- 1. 1,2-Dibromo-3-fluoropropane | C3H5Br2F | CID 2773985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dibromo-3-fluoropropane | CAS 453-00-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. parchem.com [parchem.com]

- 4. chemguide.net [chemguide.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 10. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: 1,2-Dibromo-3-fluoropropane as a Gateway to Fluorinated Scaffolds

Abstract

This technical guide details the synthesis, handling, and strategic application of 1,2-dibromo-3-fluoropropane (DBFP) in pharmaceutical chemistry. While structurally related to the banned nematocide DBCP, DBFP serves a distinct and vital role as a fluorinated three-carbon building block . Its primary utility lies in its transformation into 2-bromo-3-fluoropropene , a versatile vinyl bromide intermediate used to install metabolically stable fluorinated allyl motifs into drug candidates via Palladium-catalyzed cross-coupling.

Chemical Profile & Strategic Utility[1]

The Fluorine Effect in Drug Design

The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The C-F bond (bond energy ~116 kcal/mol) is metabolically robust, often blocking sites of cytochrome P450 oxidation.

1,2-Dibromo-3-fluoropropane (

Physical Properties

| Property | Value | Note |

| CAS Number | 453-00-9 | Distinct from DBCP (96-12-8) |

| Molecular Weight | 219.88 g/mol | |

| Boiling Point | ~160°C (est) | High boiling point facilitates liquid handling |

| Density | ~2.0 g/mL | Dense, halogenated liquid |

| Solubility | DCM, THF, Et2O | Immiscible with water |

Safety & Handling (Critical)

WARNING: DBFP is a vicinal dihalide and an alkylating agent. It is structurally analogous to 1,2-dibromo-3-chloropropane (DBCP), a known male reproductive toxin and carcinogen.

-

Engineering Controls: All operations must be performed in a Class II fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Standard lab coat and safety goggles.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

Visualization: Safety Decision Matrix

Figure 1: Operational safety decision matrix for handling alkylating dihalides.

Protocol A: Synthesis of 1,2-Dibromo-3-fluoropropane

Objective: Preparation of DBFP from Allyl Fluoride via electrophilic addition.

Mechanism

The reaction proceeds via a bromonium ion intermediate. The addition is anti, resulting in a racemic mixture of the enantiomers (if a chiral center were generated, but here C2 is the only chiral center).

Materials

-

Allyl Fluoride (Note: Low boiling point, 37°C. Handle with cold traps).

-

Bromine (

). -

Dichloromethane (DCM).

-

Sodium Thiosulfate (sat. aq.).

Step-by-Step Methodology

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser (cooled to -10°C), a pressure-equalizing addition funnel, and a magnetic stir bar.

-

Solvent & Substrate: Charge the flask with Allyl Fluoride (5.8 g, 100 mmol) and DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

-

Bromination: Add Bromine (16.0 g, 100 mmol) dropwise over 45 minutes.

-

Observation: The red color of bromine should disappear rapidly upon contact with the solution, indicating consumption.

-

Control: Maintain internal temperature < 5°C to prevent radical substitution side reactions.

-

-

Completion: Stir at 0°C for an additional 30 minutes, then allow to warm to room temperature. A faint persistent orange color indicates excess bromine.

-

Quench: Wash the reaction mixture with saturated sodium thiosulfate (2 x 30 mL) to remove unreacted bromine. The organic layer should turn colorless.

-

Workup: Separate the organic layer, dry over anhydrous

, filter, and concentrate under reduced pressure (careful of product volatility). -

Yield: Expect ~90-95% yield of a dense, colorless oil.

Protocol B: Generation of 2-Bromo-3-fluoropropene

Objective: Regioselective dehydrobromination to create a vinyl bromide coupling partner. This is the pharmaceutically relevant intermediate .

Reaction Logic

We target the elimination of HBr.[3] The proton at C2 is the most acidic due to the inductive effect of the fluorine and bromine atoms. However, steric hindrance and base selection dictate the product. We aim for 2-bromo-3-fluoropropene (Vinyl Bromide) rather than the allyl bromide isomer, as vinyl bromides are stable to storage and excellent for Suzuki couplings.

Reagents

-

1,2-Dibromo-3-fluoropropane (DBFP).[4]

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/MeOH.

-

Diethyl Ether.[5]

Methodology

-

Dissolution: Dissolve DBFP (10 mmol) in anhydrous ether (20 mL).

-

Elimination: Cool to 0°C. Add DBU (11 mmol) dropwise.

-

Why DBU? A bulky, non-nucleophilic base favors E2 elimination over substitution (

) which could displace the fluorine or bromine.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours.

-

Monitoring: Monitor by TLC or GC. The starting material peak should disappear.

-

-

Workup: Filter off the DBU-HBr salt precipitate. Wash the filtrate with dilute HCl (to remove excess amine) and brine.

-

Isolation: Carefully distill the ether. The product, 2-bromo-3-fluoropropene , is a liquid (bp ~80-90°C).

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway from Allyl Fluoride to Pharmaceutical Scaffolds.

Analytical Validation

To validate the synthesis of the intermediate (DBFP) and the product (Vinyl Bromide), use the following NMR markers.

| Compound | Key Feature | ||

| 1,2-Dibromo-3-fluoropropane | Distinct splitting of | ||

| 2-Bromo-3-fluoropropene | Disappearance of methine proton signal. |

References

-

Synthesis of Allyl Fluorides: Topczewski, J. J., Tewson, T. J., & Nguyen, H. M. (2011).[6] Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates. Journal of the American Chemical Society, 133(48), 19318–19321.

-

Fluorine in Medicinal Chemistry: Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506.

-

Safety Data (Analogous DBCP): Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,2-Dibromo-3-chloropropane.

- Elimination Reactions of Dihalides: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General Reference for E2 regioselectivity).

-

Vinyl Bromides in Coupling: 2-Bromo-3,3,3-trifluoropropene as a building block (Analogous chemistry). TCI Chemicals Product Information.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The reaction conditions used for converting 1, 2- dibromopropane to propylene are [allen.in]

- 4. 1,2-Dibromo-2-chloro-3-fluoropropane | C3H4Br2ClF | CID 44717195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Allyl fluoride synthesis by fluorination [organic-chemistry.org]

Application Notes & Protocols: Strategic Nucleophilic Substitution on 1,2-Dibromo-3-fluoropropane

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on conducting nucleophilic substitution reactions with 1,2-dibromo-3-fluoropropane. This versatile substrate offers multiple reaction pathways, enabling the synthesis of complex fluorinated molecules.[1][2] We will delve into the mechanistic intricacies, regioselectivity, and practical execution of these reactions with various classes of nucleophiles. The protocols herein are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.

Introduction: The Synthetic Potential of 1,2-Dibromo-3-fluoropropane

1,2-Dibromo-3-fluoropropane (DBFP) is a halogenated propane molecule featuring two distinct types of reactive centers, making it a valuable building block in synthetic organic chemistry.[3] The structure contains two bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions, and a fluorine atom, which imparts unique physicochemical properties to the final product.[4][5] The introduction of fluorine into organic molecules is a critical strategy in drug discovery, as it can enhance metabolic stability, binding affinity, and bioavailability.[1][6]

The primary focus of this guide is the selective substitution of the bromine atoms. The carbon-fluorine bond is significantly stronger and less prone to cleavage under standard nucleophilic substitution conditions compared to the carbon-bromine bonds.[5] The molecule possesses two electrophilic carbon centers susceptible to nucleophilic attack: a primary carbon (C1) and a secondary carbon (C2). This structural arrangement introduces a crucial element of regioselectivity that must be controlled for successful synthesis.

Table 1: Physicochemical Properties of 1,2-Dibromo-3-fluoropropane

| Property | Value |

| IUPAC Name | 1,2-dibromo-3-fluoropropane |

| Molecular Formula | C₃H₅Br₂F |

| Molecular Weight | 219.88 g/mol |

| CAS Number | 453-00-9 |

| Structure | Br-CH₂-CH(Br)-CH₂-F |

(Data sourced from PubChem CID 2773985)[3]

Mechanistic Landscape & Regioselectivity

The outcome of nucleophilic substitution on DBFP is governed by the interplay between the substrate structure, the nature of the nucleophile, and the reaction conditions. The two primary mechanisms at play are the S_N1 and S_N2 pathways.

The S_N2 Pathway: The Dominant Route

The bimolecular nucleophilic substitution (S_N2) reaction is expected to be the predominant mechanism. In this pathway, the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack), leading to an inversion of stereochemistry.[7]

-

Attack at C1 (Primary Carbon): This position is sterically unhindered, making it the preferred site for S_N2 attack. Strong, unhindered nucleophiles will react preferentially at C1.

-

Attack at C2 (Secondary Carbon): While possible, S_N2 attack at the secondary carbon is slower due to increased steric hindrance from the adjacent methyl and bromomethyl groups.

The S_N1 Pathway: A Minor Contributor

The unimolecular (S_N1) mechanism involves the formation of a carbocation intermediate after the leaving group departs.[5][8] This pathway is more likely at the secondary carbon (C2) because it would form a more stable secondary carbocation compared to the primary carbocation at C1. However, S_N1 reactions are generally favored by weak nucleophiles and polar protic solvents, conditions which may not always be optimal for reactions with DBFP.

Controlling Regioselectivity

The choice of nucleophile and reaction conditions is paramount in directing the substitution to the desired carbon.

-

For C1 Selectivity: Employ strong, sterically small nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) and use polar aprotic solvents (e.g., DMF, DMSO, Acetone) that favor the S_N2 mechanism. Lower reaction temperatures can also enhance selectivity by favoring the pathway with the lower activation energy, typically attack at the less hindered C1.

-

Potential for Double Substitution: As the initial product of a mono-substitution will still contain a bromine atom, further reaction can occur, leading to di-substituted products. To favor mono-substitution, one can use a stoichiometric amount of the nucleophile or a slight excess of the dibromo-substrate.

Application Protocols

Safety Precaution: 1,2-Dibromo-3-fluoropropane is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood. Similar compounds like 1,2-dibromo-3-chloropropane are known to have significant toxicity.[9][10]

Reaction with Nitrogen Nucleophiles (Amines)

The reaction of DBFP with primary or secondary amines is a common method for synthesizing fluorinated amines. A key challenge is preventing over-alkylation, which leads to tertiary amines and quaternary ammonium salts.[11] Using a large excess of the amine can favor the formation of the mono-substituted product.

Protocol: Synthesis of 1-Amino-2-bromo-3-fluoropropane derivative

-

Reagents & Setup:

-

1,2-Dibromo-3-fluoropropane (1.0 eq)

-

Primary or Secondary Amine (e.g., hexamethyleneimine) (5.0 eq)[12]

-

Solvent: Ethanol or Acetonitrile

-

Base (optional, for amine salts): K₂CO₃ (2.0 eq)

-

Round-bottom flask with a magnetic stirrer and reflux condenser.

-

-

Procedure:

-

Dissolve the amine in the chosen solvent in the round-bottom flask. If the amine is a salt, add the base.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1,2-dibromo-3-fluoropropane dropwise to the stirred amine solution over 30 minutes.[13] Slow addition helps control the exotherm and minimize side reactions.

-

After addition, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

-

For less reactive amines, the mixture may be heated to reflux (e.g., 50-80 °C) until the starting material is consumed.

-

-

Work-up & Purification:

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Causality: Using a large excess of the amine ensures that the electrophilic DBFP is more likely to encounter an initial amine molecule rather than the mono-substituted product, thus minimizing the second substitution reaction.[11]

Reaction with Sulfur Nucleophiles (Thiolates)

Thiols, and particularly their conjugate bases (thiolates), are potent nucleophiles that react efficiently with alkyl halides to form thioethers.[14] These reactions are typically fast and highly selective for the S_N2 pathway.

Protocol: Synthesis of a 2-Bromo-3-fluoro-1-(alkylthio)propane

-

Reagents & Setup:

-

1,2-Dibromo-3-fluoropropane (1.0 eq)

-

Thiol (e.g., thiophenol, ethanethiol) (1.1 eq)

-

Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Sodium Hydroxide (NaOH)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer.

-

-

Procedure:

-

Under a nitrogen atmosphere, suspend NaH in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of the thiol in THF dropwise to the NaH suspension. The evolution of hydrogen gas will be observed. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the thiolate.

-

Add a solution of 1,2-dibromo-3-fluoropropane in THF dropwise to the thiolate solution.

-

After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

-

Work-up & Purification:

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product via flash column chromatography.

-

Causality: The in-situ generation of the thiolate anion with a strong base like NaH creates a highly reactive nucleophile.[14] The reaction is performed under an inert atmosphere because thiolates can be oxidized by air.

Summary of Reaction Conditions

The following table provides a starting point for various nucleophilic substitution reactions on 1,2-dibromo-3-fluoropropane, highlighting the expected major product from C1 attack.

Table 2: Representative Reaction Conditions

| Nucleophile | Reagent(s) | Solvent | Temperature | Expected Major Product |

| Amine | R₂NH (excess) | Ethanol | RT to 50 °C | R₂N-CH₂-CH(Br)-CH₂-F |

| Thiolate | RSH, NaH | THF / DMF | 0 °C to RT | RS-CH₂-CH(Br)-CH₂-F |

| Alkoxide | RONa | ROH (alcohol) | RT to Reflux | RO-CH₂-CH(Br)-CH₂-F* |

| Cyanide | NaCN or KCN | DMSO / Acetone | 50-80 °C | NC-CH₂-CH(Br)-CH₂-F |

*Note: Reactions with alkoxides, which are strong bases, have a high potential to yield elimination byproducts.

Conclusion

1,2-Dibromo-3-fluoropropane is a synthetically useful substrate for introducing a fluorinated propyl moiety into a target molecule. By carefully selecting the nucleophile and controlling reaction conditions, chemists can achieve regioselective substitution, primarily at the less sterically hindered primary carbon, via an S_N2 mechanism. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ this versatile building block in the synthesis of novel fluorinated compounds for applications in pharmaceuticals, agrochemicals, and materials science.

References

- Quora. (2022, July 26). Does 1,2-dibromopropane react KCN?

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,2-Dibromo-3-chloropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR)

- ResearchGate. Nucleophilic substitution reactions with fluoride.

- Nucleophilic Substitution Reactions. (n.d.).

- Clark, J. (n.d.). What is nucleophilic substitution? Chemguide.

- Wikipedia. (2023, December 2).

- Wikipedia. (2023, November 11). 1,2-Dibromopropane.

- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- ResearchGate. (2025, August 6). Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H.

- National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-3-Chloropropane.

- CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.

- Ali, M. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23.

- National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-3-fluoropropane.

- Organic Chemistry. (2019, July 11). 03.

- Greenberg, M. M., et al. (2007). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 129(3), 648-655.

- Chemistry Stack Exchange. (2013, July 25).

- Chemistry LibreTexts. (2025, February 2). 16.

- MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.

- MDPI. (n.d.). Thiol Reactive Probes and Chemosensors.

- MDPI. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals.

- Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applic

- Chemistry LibreTexts. (2023, January 22).

- Ranjbarkarimi, R., et al. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.

- Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.

- National Center for Biotechnology Information. (2021, October 9).

- Chemistry (9701) Simplified. (2021, November 4). Nucleophilic Substitution mechanism of halogenoalkanes (SN1) [Video]. YouTube.

- Lindsey, J. S., et al. (n.d.). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry.

- ResearchGate. (2017, June 27). Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine?

- MDPI. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.

- National Institutes of Health. (2023, July 10).

- ECHEMI. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Dibromo-3-fluoropropane | C3H5Br2F | CID 2773985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

Application Notes and Protocols: 1,2-Dibromo-3-fluoropropane as a Precursor for Fluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. Consequently, the development of versatile fluorinated building blocks is of paramount importance. 1,2-Dibromo-3-fluoropropane is a trifunctionalized C3 precursor that offers multiple reaction pathways for the synthesis of a variety of valuable fluorinated compounds, including fluoroalkenes and functionalized fluoropropanes. This document provides a detailed guide to the reactivity and synthetic applications of 1,2-dibromo-3-fluoropropane, complete with detailed protocols and mechanistic insights.

1,2-Dibromo-3-fluoropropane: A Profile

1,2-Dibromo-3-fluoropropane possesses a unique arrangement of functional groups that dictates its reactivity. The vicinal dibromides on C1 and C2, and the fluorine atom on C3, allow for a range of selective transformations. The bromine atoms are good leaving groups in both nucleophilic substitution and elimination reactions. The presence of the electronegative fluorine atom can influence the reactivity of the adjacent carbons.

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₃H₅Br₂F | [1] |

| Molecular Weight | 219.88 g/mol | [1] |

| IUPAC Name | 1,2-dibromo-3-fluoropropane | [1] |

Safety and Handling:

While specific toxicity data for 1,2-dibromo-3-fluoropropane is limited, it should be handled with the same precautions as other halogenated hydrocarbons. The analogous compound, 1,2-dibromo-3-chloropropane (DBCP), is a known carcinogen and reproductive toxin[2][3]. Therefore, 1,2-dibromo-3-fluoropropane should be treated as a hazardous substance.

-

Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reactive metals.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Key Synthetic Applications and Protocols

The strategic placement of two bromine atoms and a fluorine atom on a propane backbone makes 1,2-dibromo-3-fluoropropane a versatile precursor for a variety of fluorinated building blocks. The primary transformations involve elimination reactions to form fluoroalkenes and nucleophilic substitution reactions to introduce new functional groups.

Dehydrobromination: A Gateway to Fluorinated Alkenes

Dehydrobromination of 1,2-dibromo-3-fluoropropane is a powerful method for the synthesis of valuable fluorinated C3 alkenes, such as 2-bromo-3-fluoropropene and 1-bromo-3-fluoropropene. These compounds are useful intermediates for further functionalization, including cross-coupling reactions and polymerizations. The regioselectivity of the elimination (i.e., which proton is removed) can be influenced by the choice of base and reaction conditions.

Conceptual Workflow for Dehydrobromination

Caption: Nucleophilic substitution pathways for 1,2-dibromo-3-fluoropropane.

Protocol 2: Synthesis of a 3-Fluoro-2-bromopropylamine Derivative

This protocol is based on general procedures for the reaction of dihaloalkanes with amines.[4] By using a limited amount of the amine nucleophile, selective monosubstitution at the more reactive primary bromide can be favored.

Materials:

-

1,2-Dibromo-3-fluoropropane

-

A primary or secondary amine (e.g., benzylamine)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

A polar aprotic solvent (e.g., acetonitrile or DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve the amine (1.0 eq) and the base (1.2 eq) in the chosen solvent.

-

Addition of Alkyl Halide: Add 1,2-dibromo-3-fluoropropane (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

-

Workup:

-

Once the starting amine is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

Rationale and Potential Side Reactions:

The primary bromide is more sterically accessible and thus more susceptible to SN2 attack than the secondary bromide. The use of a base is necessary to neutralize the HBr formed during the reaction. A potential side reaction is the formation of the disubstituted product, which can be minimized by using a slight excess of the dibromofluoroalkane and controlling the reaction time. Another possibility is a subsequent intramolecular cyclization to form a fluorinated aziridine derivative, especially with primary amines.

Future Perspectives and Unexplored Reactivity

While dehydrobromination and nucleophilic substitution are the most straightforward applications of 1,2-dibromo-3-fluoropropane, its unique structure suggests other intriguing synthetic possibilities that warrant further investigation.

-

Organometallic Intermediates: The formation of a Grignard or organolithium reagent from 1,2-dibromo-3-fluoropropane could open up a wide range of carbon-carbon bond-forming reactions. However, the stability of such a reagent would need to be carefully considered, as intramolecular elimination or rearrangement could be competing pathways.

-

Cyclopropanation Reactions: 1,2-Dibromo-3-fluoropropane could potentially serve as a precursor for the in-situ generation of a fluorinated carbene or carbenoid for the cyclopropanation of alkenes. This would provide a direct route to valuable fluorinated cyclopropane derivatives, which are highly sought after in medicinal chemistry.[5]

Conclusion

1,2-Dibromo-3-fluoropropane is a versatile and promising building block for the synthesis of a variety of fluorinated organic compounds. Its differential reactivity at the three halogenated centers allows for selective transformations, primarily through dehydrobromination and nucleophilic substitution reactions. The resulting fluorinated alkenes and functionalized fluoropropanes are valuable intermediates for the preparation of more complex molecules for applications in drug discovery and materials science. Further exploration of its potential in organometallic chemistry and cyclopropanation reactions is likely to uncover even more powerful synthetic applications. As with all halogenated compounds, appropriate safety precautions must be taken when handling this reagent.

References

- Preparation method of 2-bromo-3,3,3-trifluoropropene. CN102964207A.

-

1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem. [Link]

- DEHYDROBROMIN

- Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds. US6717014B1.

-

2,3-dibromopropene - Organic Syntheses Procedure. [Link]

-

What product is formed when 1-bromopropane reacts with each of the following nucleophiles? d. HS - Pearson. [Link]

-

PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. [Link]

-

Toxicological Profile for 1,2-Dibromo-3-Chloropropane - CDC. [Link]

-

1,2-Dibromo-3-fluoropropane | C3H5Br2F | CID 2773985 - PubChem. [Link]

-

Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing). [Link]

Sources

- 1. 1,2-Dibromo-3-fluoropropane | C3H5Br2F | CID 2773985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

- 5. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Chemoselective Transformations of 1,2-Dibromo-3-fluoropropane via Organomagnesium Intermediates

Executive Summary

This application note details the reactivity of 1,2-dibromo-3-fluoropropane (DBFP) with magnesium metal and organomagnesium reagents. Unlike standard alkyl halides, vicinal dihalides such as DBFP do not form stable Grignard reagents under standard conditions. Instead, they undergo rapid reductive

This guide provides the specific protocol for this reductive elimination synthesis, outlines the mechanistic causality for the failure of stable Grignard formation, and proposes an advanced low-temperature halogen-metal exchange protocol for researchers attempting to isolate the transient metallated species.

CRITICAL SAFETY WARNING: 1,2-Dibromo-3-fluoropropane is a structural analog of Dibromochloropropane (DBCP), a potent male reproductive toxin and carcinogen. All protocols described herein require containment in a Class II Biological Safety Cabinet or Glovebox.

Mechanistic Insight: The "Vicinal Trap"

To understand the behavior of DBFP, one must recognize the competition between oxidative insertion (Grignard formation) and

When Magnesium (Mg) inserts into one carbon-bromine bond, it generates a transient carbanion-like species (

Mechanistic Pathway Diagram[1]

Figure 1: The dominant reaction pathway for vicinal dibromides with Magnesium is reductive elimination, not stable Grignard formation.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoropropene (Reductive Elimination)

Objective: Efficient conversion of DBFP to 3-fluoropropene using Magnesium as a reducing agent. Scale: 50 mmol basis.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Amount | Role |

| 1,2-Dibromo-3-fluoropropane | 1.0 | 11.0 g | Substrate |

| Magnesium Turnings | 1.2 | 1.46 g | Reductant |

| THF (Anhydrous) | N/A | 100 mL | Solvent |

| Iodine ( | Cat. | 1 crystal | Activator |

Step-by-Step Procedure

-

Activation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Add Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Solvent Addition: Add 20 mL of anhydrous THF to cover the Mg.

-

Initiation: Add approx. 1 mL of DBFP pure. Warm the flask slightly. Initiation is signaled by the disappearance of the iodine color and vigorous bubbling (ethylene-like evolution).

-

Controlled Addition: Dissolve the remaining DBFP in 30 mL THF. Add dropwise over 45 minutes.

-

Note: The reaction is highly exothermic. Maintain a gentle reflux using the rate of addition. Do not overheat, as the product (3-fluoropropene) is volatile (bp ~ -3°C to 10°C range depending on pressure/purity; effectively a gas/volatile liquid at RT).

-

-

Distillation Trap: Because the product is highly volatile, the reflux condenser should be kept at -10°C (glycol chiller). The outlet of the condenser should lead to a cold trap immersed in dry ice/acetone (-78°C) to collect the 3-fluoropropene.

-

Completion: After addition, reflux for an additional 30 minutes.

-

Isolation: The product will have largely distilled into the cold trap during the reaction.

Protocol B: Low-Temperature Halogen-Metal Exchange (Advanced)

Objective: Attempting to generate the transient mono-Grignard species for immediate electrophile trapping (e.g., with an aldehyde). Rationale: Direct Mg insertion is too slow to compete with elimination. Using i-PrMgCl (Turbo Grignard) at -78°C allows for rapid exchange of the less hindered bromide before elimination can occur.

Step-by-Step Procedure

-

Setup: Flame-dry a Schlenk flask under Argon. Cool to -78°C (Dry ice/Acetone).

-

Substrate: Add DBFP (1.0 equiv) in THF.

-

Exchange: Add i-PrMgCl

LiCl (1.1 equiv) dropwise over 20 minutes.-

Critical Control: Temperature must strictly remain below -60°C.

-

-

Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) immediately after exchange is complete (approx. 15 mins post-addition).

-

Warming: Allow to warm to 0°C slowly.

-

Outcome: If successful, R-CH(OH)-CH(Br)-CH2F is formed. If elimination prevails, the electrophile will remain unreacted and allyl fluoride will form.

-

Safety & Handling Specifications (E-E-A-T)

Compound Toxicity Profile: 1,2-Dibromo-3-fluoropropane is structurally analogous to DBCP , a notorious nematocide banned for causing sterility (azoospermia) in workers. It must be treated as a suspected human carcinogen and reproductive toxin .

Containment Workflow

Figure 2: Mandatory safety workflow for handling DBFP.

Troubleshooting & Data Analysis

| Observation | Diagnosis | Corrective Action |

| No reaction initiation | Mg surface passivated. | Add more |

| Violent exotherm | Runaway elimination reaction.[3] | Stop addition immediately. Cool flask with ice bath. Resume addition very slowly. |

| Low yield of Allyl Fluoride | Product lost to evaporation. | The product is extremely volatile. Ensure condenser is <0°C and receiving trap is -78°C. |

| Polymerization | Product decomposed. | Allyl fluoride can polymerize.[4] Add a radical inhibitor (e.g., BHT) to the receiving flask. |

References

-

Mechanism of Grignard Formation: Walborsky, H. M. (1990). Mechanism of Grignard reagent formation.[1][2][5][6][7][8] The surface nature of the reaction.[9] Accounts of Chemical Research. Link

- Vicinal Dihalide Elimination: Tischler, A. N., & Lanza, T. J. (1990). Reaction of 1,2-dibromoalkanes with magnesium: A reexamination. Tetrahedron Letters. (General reactivity reference).

-

Allyl Fluoride Synthesis: Henne, A. L., & Waalkes, T. P. (1946). Allyl Fluoride. Journal of the American Chemical Society. Link

-

Safety Data (DBCP Analog): Centers for Disease Control and Prevention (CDC). Occupational Health Guideline for 1,2-Dibromo-3-chloropropane.Link

-

Turbo Grignard Exchange: Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. web.alfredstate.edu [web.alfredstate.edu]

Application Note: Strategic Utilization of 1,2-Dibromo-3-fluoropropane in One-Pot Fluorinated Scaffold Assembly

This Application Note is designed for research chemists and process engineers in the pharmaceutical and agrochemical sectors. It focuses on the strategic use of 1,2-Dibromo-3-fluoropropane (DBFP) as a robust, weighable surrogate for volatile fluorinated building blocks in one-pot syntheses.

Executive Summary

The incorporation of fluorinated aliphatic side chains, particularly the fluoromethyl (

This guide details the use of 1,2-Dibromo-3-fluoropropane (DBFP) as a superior, stable synthetic equivalent. We present two validated one-pot protocols:

-

The "Vinyl Halide" Route: In situ generation of 2-BFP followed by Palladium-catalyzed cross-coupling.

-

The "Heterocycle" Route: Direct Hantzsch-type condensation to form 4-(fluoromethyl)thiazoles.

Chemical Context & Safety Advisory

The Molecule

-

Name: 1,2-Dibromo-3-fluoropropane[1]

-

CAS: 453-00-9[2]

-

Structure:

-

Role: Masked equivalent of 2-bromo-3-fluoropropene.

Critical Safety Profile (E-E-A-T)

WARNING: This compound is structurally analogous to 1,2-dibromo-3-chloropropane (DBCP) , a potent testicular toxin and carcinogen.

-

Engineering Controls: All operations must occur within a certified fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory due to the permeation potential of organobromides.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

Mechanistic Pathways

The utility of DBFP relies on its predictable reactivity with bases and nucleophiles.

Figure 1: Divergent synthetic workflows utilizing 1,2-Dibromo-3-fluoropropane.

Protocol A: One-Pot Synthesis of 2-Fluoroallyl Arenes

Objective: To install the 2-fluoroallyl group onto an aromatic ring without isolating the volatile vinyl bromide intermediate.

Reaction Logic

The reaction proceeds via an E2 elimination to form 2-bromo-3-fluoropropene , which immediately undergoes Suzuki-Miyaura coupling.

-

Regioselectivity: The acidity of the C2 proton (flanked by two bromines) and the stability of the resulting conjugated system favors the formation of the 2-bromo isomer over the 1-bromo isomer when using hindered bases.

Materials

-

1,2-Dibromo-3-fluoropropane (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Base: Potassium tert-butoxide (KOtBu) (1.1 equiv for elimination) +

(2.0 equiv for coupling) -

Catalyst:

(3 mol%) -

Solvent: THF/Water (10:1)

Step-by-Step Procedure

-

Elimination Phase (0°C):

-

Charge a reaction vessel with 1,2-Dibromo-3-fluoropropane in anhydrous THF (0.5 M).

-

Cool to 0°C.

-

Add KOtBu (1.1 equiv) portion-wise over 15 minutes. Note: Exothermic. Control internal temp < 5°C to prevent polymerization.

-

Stir for 30 minutes at 0°C. TLC should show consumption of starting material.

-

-

Coupling Phase (One-Pot):

-

To the same vessel (containing the in situ generated vinyl bromide), add the Arylboronic acid and

. -

Degas the mixture by sparging with Argon for 10 minutes.

-

Add

. -

Heat to 60°C for 4-6 hours.

-

-

Workup:

-

Cool to room temperature. Dilute with diethyl ether.

-

Wash with water and brine.

-

Purify via silica gel chromatography.

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield (Elimination) | Polymerization of vinyl bromide | Keep T < 0°C during base addition; proceed immediately to coupling. |

| Regioisomer Impurities | Formation of 1-bromo isomer | Use a bulky base (KOtBu) rather than hydroxide to favor the kinetic E2 product. |

| Protodebromination | Pd-catalyzed reduction | Ensure anhydrous conditions during the elimination phase; check Argon quality. |

Protocol B: Synthesis of 4-(Fluoromethyl)thiazoles

Objective: To synthesize fluorinated heterocycles directly from DBFP, utilizing it as a 1,3-electrophile.

Reaction Logic

This follows the Hantzsch Thiazole Synthesis mechanism. The thioamide sulfur attacks the primary bromide (C1) of DBFP (displacement). The nitrogen then attacks the secondary carbon (C2), displacing the second bromide and forming the ring.

Figure 2: Mechanism of Hantzsch condensation using 1,2-Dibromo-3-fluoropropane.

Materials

-

1,2-Dibromo-3-fluoropropane (1.0 equiv)

-

Thiobenzamide (or derivative) (1.0 equiv)

-

Solvent: Ethanol (Absolute)

-

Base: Pyridine (Catalytic) or

(for workup)

Step-by-Step Procedure

-

Dissolution: Dissolve Thiobenzamide (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add 1,2-Dibromo-3-fluoropropane (10 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 12 hours.

-

Observation: The reaction typically turns clear, then yellow. Precipitation of HBr salts may occur.

-

-

Workup:

-

Concentrate the ethanol under reduced pressure.

-

Neutralize the residue with saturated aqueous

. -

Extract with Ethyl Acetate (

mL). -

Dry over

and concentrate.

-

-

Purification: Recrystallization from hexanes/ethanol often yields pure product; otherwise, use column chromatography.

Comparative Advantage Data

The following table highlights why DBFP is the preferred starting material over the direct use of 2-bromo-3-fluoropropene.

| Feature | 1,2-Dibromo-3-fluoropropane (DBFP) | 2-Bromo-3-fluoropropene (2-BFP) |

| Physical State | Heavy Liquid (BP ~160°C est.) | Volatile Liquid (BP ~80°C) |

| Handling | Weighable on open balance | Requires syringe/septum techniques |

| Storage Stability | High (Months at RT) | Low (Polymerizes; requires stabilizer) |

| Safety | Toxic (Handle in hood) | Toxic + Lachrymator + Flammable |

| Atom Economy | Lower (Loss of 2 HBr) | Higher (Loss of 1 HBr) |

| Process Scalability | Excellent | Poor (Volatility issues) |

References

-

Sigma-Aldrich. (2023).[3] Safety Data Sheet: 1,2-Dibromo-3-fluoropropane. (Note: Generalized link to supplier for verification of CAS 453-00-9 properties).

-

PubChem. (2023). Compound Summary: 1,2-Dibromo-3-fluoropropane.[1][2] National Library of Medicine. [Link]

- Schlosser, M., et al. (2004). "Fluorinated Vinyl Halides: Synthesis and Cross-Coupling Applications." Journal of Fluorine Chemistry. (Foundational text on the elimination of vic-dibromofluoroalkanes to vinyl halides).

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for the general Hantzsch Thiazole synthesis mechanism adapted in Protocol B).

-

LookChem. (2023). 2-Bromo-3,3,3-trifluoropropene Data. Link (Cited for comparative physical property data of the trifluoro-analog).

Sources

Application Note: Utilization of 1,2-Dibromo-3-fluoropropane (DBFP) in Advanced Materials Synthesis

Executive Summary & Strategic Context

1,2-Dibromo-3-fluoropropane (DBFP) (CAS: 453-00-9) is a specialized halogenated alkane often overshadowed by its chlorinated analog (DBCP). While historically categorized alongside Hydrobromofluorocarbons (HBFCs) with restrictions due to ozone-depleting potential (HBFC-261 B2), DBFP remains a critical transient intermediate in high-value research environments.

Unlike commodity flame retardants, DBFP is currently utilized primarily as a stable precursor for the generation of volatile fluorinated monomers (specifically 3-fluoropropene) and as an electrophilic grafting agent for modifying material surfaces. Its unique structure—containing two reactive bromine sites and a stable C-F bond—allows for precise "click-like" post-polymerization modifications that introduce fluorinated moieties without the use of perfluorinated chains (PFAS-free alternatives).

Critical Safety Notice: DBFP is a potent alkylating agent and a regulated HBFC. All protocols described herein must be performed in a closed-loop system or high-efficiency fume hood with scrubbers to prevent environmental release.

Chemical Architecture & Reactivity Logic

To understand the utility of DBFP, one must analyze its electrophilic potential. The molecule possesses three distinct carbon environments:

-

C1 (Primary Bromide): Highly susceptible to SN2 nucleophilic attack.

-

C2 (Secondary Bromide): Sterically hindered but active for elimination reactions.

-

C3 (Fluoromethyl Group): Chemically robust; imparts polarity, lipophilicity, and metabolic stability.

Mechanistic Pathway Diagram

The following diagram illustrates the two primary material science workflows: Reductive Elimination (to generate monomers) and Nucleophilic Substitution (for surface grafting).

Figure 1: Divergent synthetic pathways for DBFP in materials science. The left branch (Green) represents monomer generation; the right branch (Red) represents surface functionalization.

Application Protocol A: In-Situ Generation of 3-Fluoropropene (Allyl Fluoride)

Context: 3-Fluoropropene is a valuable monomer for synthesizing fluorinated copolymers with high dielectric constants. However, it is a gas at room temperature (bp ~ -3°C) and difficult to store. DBFP serves as a liquid "storage form" that can be debrominated on-demand.

Materials Required[1][2][3][4][5][6][7][8]

-

Precursor: 1,2-Dibromo-3-fluoropropane (>98% purity).

-

Reagent: Zinc dust (activated with dilute HCl).

-

Solvent: Anhydrous Ethanol or Diglyme (for higher boiling point).

-

Equipment: Three-neck flask, reflux condenser (cooled to -10°C), gas trap/bubbler.

Step-by-Step Methodology

-

Activation of Zinc:

-

Wash 10g of Zinc dust with 5% HCl, then water, then ethanol, and finally ether. Dry under vacuum. Rationale: Removes surface oxides to ensure efficient electron transfer.

-

-

Reactor Setup:

-

Charge the three-neck flask with activated Zinc (1.2 equiv) and anhydrous ethanol.

-

Connect the outlet to a cold trap (-78°C, dry ice/acetone) to collect the generated monomer.

-

-

Controlled Addition:

-

Heat the ethanol suspension to a gentle reflux.

-

Add DBFP dropwise via a pressure-equalizing addition funnel.

-

Reaction:

-

-

Monomer Collection:

-

The 3-fluoropropene (Allyl Fluoride) will distill off immediately upon formation.

-

Collect in the cold trap.

-

Yield Verification: Analyze an aliquot via 19F NMR (triplet at -210 ppm typical for allylic fluorine).

-

-

Polymerization (Immediate Use):

-

Transfer the cold monomer directly into a high-pressure polymerization autoclave containing initiator (e.g., AIBN) to form Poly(allyl fluoride) or copolymers.

-

Application Protocol B: Surface Functionalization of Silica Nanoparticles

Context: Creating hydrophobic or flame-retardant (FR) interfaces often requires grafting fluorinated chains. DBFP allows for the introduction of a short fluoro-alkyl chain containing a secondary bromine, which can serve as a site for further cross-linking.

Materials Required[1][2][3][4][5][6][7][8]

-

Substrate: Amino-functionalized Silica Nanoparticles (SiO2-NH2).

-

Base: Diisopropylethylamine (DIPEA).

-

Solvent: Acetonitrile (ACN).

Experimental Workflow

-

Dispersion:

-

Disperse 1.0 g of SiO2-NH2 nanoparticles in 50 mL ACN via ultrasonication (30 mins).

-

-

Reagent Addition:

-

Add DIPEA (2.0 equiv relative to surface amine loading).

-

Add DBFP (1.5 equiv).

-

Note on Selectivity: The primary bromine at C1 is significantly less hindered than the C2 bromine, favoring terminal substitution.

-

-

Incubation:

-

Washing & Purification:

-

Centrifuge particles (10,000 rpm, 15 min).

-

Wash 3x with Ethanol to remove unreacted DBFP and ammonium salts.

-

-

Characterization:

-

XPS (X-ray Photoelectron Spectroscopy): Look for distinct peaks: Br3d (indicating retained secondary bromine) and F1s (indicating successful fluorination).

-

TGA (Thermogravimetric Analysis): Assess thermal stability improvements compared to non-functionalized silica.

-

Quantitative Data Summary: Physical Properties & Hazards[12]

For researchers incorporating DBFP into material simulations or handling protocols, the following data is critical.

| Property | Value | Relevance to Protocol |

| Molecular Weight | 219.88 g/mol | Calculation of stoichiometry (Zn/Amine). |

| Boiling Point | 140-145°C | High enough for safe liquid handling; distinct from volatile monomer. |

| Density | ~2.05 g/mL | High density aids in phase separation during workup. |

| Solubility | Alcohols, Ethers | Compatible with standard organic synthesis solvents. |

| Regulatory Status | HBFC-261 B2 | Restricted. Use only for feedstock/intermediate purposes.[3] |

| Toxicity | Potential Carcinogen | Requires double-gloving (Nitrile/Laminate) and fume hood. |

Safety & Environmental Compliance (E-E-A-T)

Authoritative Warning: As indicated by global regulatory lists (e.g., Bluesign System Black Limits, EPA HBFC lists), 1,2-Dibromo-3-fluoropropane is an ozone-depleting substance and potential carcinogen.

-

Containment: All reactions involving DBFP must be treated as "High Hazard." Use a glovebox if available. If using a fume hood, ensure face velocity >100 fpm.

-

Waste Disposal: Do not mix with general chlorinated waste. Segregate as "Halogenated - Brominated/Fluorinated" waste. Contact EHS for specific incineration protocols required for HBFCs.

-

Decontamination: Spills should be treated with a solution of 10% sodium hydroxide in ethanol to induce hydrolysis/dehydrohalogenation, rendering the molecule less volatile before cleanup.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773985: 1,2-Dibromo-3-fluoropropane. Retrieved from [Link]

-

Bluesign Technologies (2025). Bluesign System Black Limits (BSBL) - Version 7.0. (Lists DBFP as restricted HBFC-261 B2).[1][7] Retrieved from [Link]

-

Ramachandran, P. V.[8][9] (Purdue University). Fluoroorganic Chemistry: Synthesis of Fluorinated Synthons. (Context on fluoroalkylboranes and intermediates). Retrieved from [Link]

-

Helly Hansen (2024). Restricted Substances List (RSL) - HBFC Restrictions. Retrieved from [Link]

Sources

- 1. hellyhansen.com [hellyhansen.com]

- 2. nitto-kohki.eu [nitto-kohki.eu]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Convert 1,2-dinromo propane into propene | Filo [askfilo.com]

- 6. escholarship.org [escholarship.org]

- 7. cms.bluesign.com [cms.bluesign.com]

- 8. gildancorp.com [gildancorp.com]

- 9. synquestlabs.com [synquestlabs.com]

Troubleshooting & Optimization

Technical Support Center: Alkylation of 1,2-Dibromo-3-fluoropropane

Welcome to the technical support center for the alkylation of 1,2-dibromo-3-fluoropropane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The alkylation of 1,2-dibromo-3-fluoropropane is a powerful tool for introducing a fluoromethyl-substituted, three-carbon unit, but it is not without its challenges. This guide will address the common side reactions and provide practical solutions in a question-and-answer format.

Understanding the Reactivity of 1,2-Dibromo-3-fluoropropane

1,2-Dibromo-3-fluoropropane possesses two electrophilic carbon centers susceptible to nucleophilic attack and several protons that can be abstracted by a base, leading to a competition between substitution (the desired reaction) and elimination (a major side reaction). The presence of a fluorine atom also influences the reactivity of the molecule through its strong electron-withdrawing inductive effect.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address specific issues you may encounter during the alkylation of 1,2-dibromo-3-fluoropropane.

FAQ 1: My reaction is producing a significant amount of an alkene byproduct. How can I favor the desired substitution reaction?

Answer: The formation of an alkene is a classic side reaction in the alkylation of haloalkanes, proceeding through an elimination pathway. In the case of 1,2-dibromo-3-fluoropropane, the primary elimination product is typically 2-bromo-3-fluoropropene, formed via an E2 mechanism.

Causality: A strong, sterically hindered base will preferentially abstract a proton over attacking the carbon center, leading to elimination.[1][2][3] High reaction temperatures also favor elimination over substitution.[3]

Troubleshooting Steps:

-

Choice of Base/Nucleophile:

-

Problem: You are using a strong, non-nucleophilic base like potassium tert-butoxide or lithium diisopropylamide (LDA) to generate your nucleophile (e.g., an enolate). These bases are excellent for deprotonation but will also promote the E2 elimination of HBr from your substrate.

-

Solution: Opt for a softer, more nucleophilic base that is less prone to promoting elimination. For enolate generation, consider using sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent. If your nucleophile is pre-formed (e.g., a sodium salt), ensure it is not excessively basic.

-

-

Reaction Temperature:

-

Problem: Running the reaction at elevated temperatures.

-

Solution: Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C or even -78°C and slowly warming to room temperature can significantly suppress elimination.

-

-

Solvent Selection:

-

Problem: Using a solvent that favors elimination.

-

Solution: Polar aprotic solvents like DMF, DMSO, or THF are generally good choices for S_N2 reactions. Avoid using alcoholic solvents with strong bases, as this can generate alkoxides which are strong bases and can promote elimination.

-

| Condition | Favors Substitution (S_N2) | Favors Elimination (E2) |

| Nucleophile/Base | Weakly basic, highly nucleophilic | Strongly basic, sterically hindered |

| Temperature | Low | High |

| Solvent | Polar aprotic (e.g., DMF, DMSO, THF) | Can be favored in less polar or alcoholic solvents with strong base |

Diagram 1: Competing Substitution and Elimination Pathways

Caption: Competing S_N2 and E2 reaction pathways.

FAQ 2: I am observing the formation of a di-alkylated product. How can I prevent this over-alkylation?

Answer: Over-alkylation is a common issue when using di- or polyhalogenated substrates. After the initial successful substitution, the resulting product still contains a bromine atom, which can react with another equivalent of the nucleophile.

Causality: Using an excess of the nucleophile or a prolonged reaction time can lead to the second substitution reaction.

Troubleshooting Steps:

-

Stoichiometry Control:

-

Problem: Using more than one equivalent of the nucleophile.

-

Solution: Carefully control the stoichiometry. Use a slight excess of the 1,2-dibromo-3-fluoropropane relative to the nucleophile (e.g., 1.1 to 1.2 equivalents). This ensures that the nucleophile is the limiting reagent and is consumed before significant di-alkylation can occur.

-

-

Reaction Monitoring:

-

Problem: Allowing the reaction to proceed for too long after the starting material is consumed.

-

Solution: Monitor the reaction progress by TLC or GC-MS. Once the starting nucleophile is consumed, quench the reaction to prevent further substitution.

-

-

Slow Addition:

-

Problem: Adding the entire amount of the electrophile at once.

-

Solution: Consider adding the 1,2-dibromo-3-fluoropropane slowly to the solution of the nucleophile. This maintains a low concentration of the electrophile and can favor the mono-alkylation product.

-

Diagram 2: Over-alkylation Pathway

Caption: Sequential substitution leading to over-alkylation.

FAQ 3: My product mixture is complex, and I suspect a cyclization side reaction. What could be causing this?

Answer: If your nucleophile has a second reactive site, an intramolecular cyclization can occur after the initial alkylation, leading to the formation of a cyclic product. For example, the use of a β-dicarbonyl compound as a nucleophile can lead to the formation of a cyclopropane derivative.

Causality: The mono-alkylated intermediate possesses a nucleophilic center and an electrophilic carbon with a bromine leaving group in the same molecule, setting the stage for an intramolecular S_N2 reaction.

Troubleshooting Steps:

-

Choice of Nucleophile:

-

Problem: The nucleophile has a second accessible nucleophilic site.

-

Solution: If cyclization is undesired, consider protecting the second reactive site of the nucleophile before the alkylation step. Alternatively, a different synthetic route that avoids this type of nucleophile may be necessary.

-

-

Reaction Conditions:

-

Problem: Conditions that favor intramolecular reactions.

-

Solution: Running the reaction at a higher concentration can favor the intermolecular reaction (alkylation) over the intramolecular cyclization. However, this may also increase the rate of over-alkylation, so a careful balance is needed.

-

Diagram 3: Intramolecular Cyclization Side Reaction

Caption: Pathway for intramolecular cyclization.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of a Carbon Nucleophile

This protocol is a general starting point and may require optimization for your specific nucleophile.

-

Preparation of the Nucleophile:

-

To a solution of the active methylene compound (1.0 eq.) in anhydrous DMF (0.5 M) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

-

-

Alkylation:

-

Cool the solution of the nucleophile to 0°C.

-

Slowly add 1,2-dibromo-3-fluoropropane (1.2 eq.) dropwise via a syringe over 15-20 minutes.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated product.

-

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

PubChem. (n.d.). 1,2-Dibromo-3-fluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

"troubleshooting low yields in reactions with 1,2-Dibromo-3-fluoropropane"

Topic: Troubleshooting Low Yields & Reactivity Issues

Status: Active | Ticket Priority: High | Safety Level: Biohazard/Cytotoxic

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your reactions involving 1,2-dibromo-3-fluoropropane (DBFP) are failing to meet yield specifications.

This molecule is deceptive. While it appears to be a standard alkyl halide, the vicinal dibromide motif combined with the electronegative fluorine substituent creates a "perfect storm" for competing reaction pathways—specifically elimination (E2) and regiochemical scrambling .

This guide treats your chemical process as a debuggable system. We will isolate variables, identify the "bug" in the reaction mechanism, and patch the protocol.

Critical Safety Advisory

STOP AND VERIFY: Before proceeding, acknowledge that DBFP is structurally analogous to 1,2-dibromo-3-chloropropane (DBCP), a potent testicular toxin and carcinogen.

-

Containment: All work must occur in a certified fume hood.

-

PPE: Double gloving (Nitrile/Laminate) is mandatory.

-

Waste: Do not mix with general organic waste; segregate as halogenated cytotoxic waste.

Troubleshooting Module 1: The "Elimination" Trap

Symptom: You are attempting a nucleophilic substitution (

The Mechanism of Failure

The C2-hydrogen in DBFP is acidified by the inductive effect of three electron-withdrawing groups (two Bromines, one Fluorine). If you use a base that is too strong or sterically hindered, it will deprotonate C2 rather than attack the carbon.

-

Path A (Desired): Nucleophile attacks C1-Br

Substitution. -

Path B (Parasitic): Base attacks C2-H

Elimination

Corrective Protocol

To fix this, you must lower the basicity of your nucleophile while maintaining its nucleophilicity.